(S)-5-Acetimidamido-2-aminopentanoic acid hydrochloride
Overview
Description
(S)-5-Acetimidamido-2-aminopentanoic acid hydrochloride , also known by its chemical formula C<sub>9</sub>H<sub>17</sub>N<sub>3</sub>O<sub>3</sub>·HCl , is a compound with intriguing properties. It combines an amino acid backbone with an acetimidamide group, making it a unique hybrid structure.
Synthesis Analysis
The synthesis of this compound involves several steps. Researchers typically start with commercially available starting materials, such as amino acids or their derivatives. The key steps include amidation, acetylation, and subsequent hydrochloride salt formation. Precise synthetic routes may vary, but the overall strategy aims to achieve high purity and yield.
Molecular Structure Analysis
The molecular structure of (S)-5-Acetimidamido-2-aminopentanoic acid hydrochloride consists of:
- An amino acid backbone (2-aminopentanoic acid)
- An acetimidamide group (acetimidamide substituent)
- A chloride ion (from the hydrochloride salt)
The stereochemistry (S configuration) at the chiral center further defines its properties.
Chemical Reactions Analysis
(S)-5-Acetimidamido-2-aminopentanoic acid hydrochloride can participate in various chemical reactions:
- Hydrolysis : The amide bond can undergo hydrolysis under specific conditions.
- Metal Complex Formation : The acetimidamide group can chelate metal ions, potentially influencing its biological activity.
- Acid-Base Reactions : The hydrochloride salt readily dissociates in water, releasing HCl.
Physical And Chemical Properties Analysis
- Solubility : It is soluble in water due to the hydrochloride salt.
- Melting Point : The compound’s melting point depends on its purity and crystalline form.
- Stability : It should be stored away from moisture and light to prevent degradation.
Scientific Research Applications
1. Role in AM-Toxins Composition
(S)-5-Acetimidamido-2-aminopentanoic acid hydrochloride is related to specific amino acids like L-2-amino-5-arylpentanoic acids, which are constituent elements in AM-toxins. These toxins are produced by microorganisms and are crucial in understanding their biosynthesis and effects. For instance, the study by Shimohigashi et al. (1976) explored the preparation of these amino acids, significant in understanding the composition of AM-toxins and their synthetic pathways (Shimohigashi, Lee, & Izumiya, 1976).
2. Synthesis for Pharmacological Studies
The synthesis of related compounds like 4-OXO-5-aminopentanoic acid hydrochloride is an area of research interest. Zav’yalov and Zavozin (1987) developed methods for synthesizing such compounds, which can be instrumental in pharmacological studies and understanding various biochemical pathways (Zav’yalov & Zavozin, 1987).
3. Biocatalysis in Synthesis
The compound finds relevance in biocatalysis, which is a process widely used in pharmaceutical and biochemical research. The research by Cobley et al. (2011) on (S)-allysine ethylene acetal, a derivative, highlights its significance in the synthesis of ACE and NEP inhibitors. This research demonstrates the utility of biocatalysis in the synthesis of medically important compounds (Cobley, Hanson, Lloyd, Simmonds, & Peng, 2011).
4. Analytical Methods Development
Development of analytical methods, such as HPLC-fluorescence methods for quantification of drugs and their metabolites, involves this compound. For example, Poujol et al. (2003) used it to develop methods for analyzing the antimitotic drug irinotecan and its metabolites, demonstrating its role in advancing analytical chemistry and pharmacokinetics (Poujol, Pinguet, Malosse, Astre, Ychou, Culine, & Bressolle, 2003).
5. Understanding Neurochemical Processes
It's also used in studies exploring neurochemical processes. Callery and Geelhaar (1985) investigated its role as a precursor in neurochemical processes, revealing insights into the functioning of the brain and neurotransmitter systems (Callery & Geelhaar, 1985).
Safety And Hazards
- Toxicity : While specific toxicity data are scarce, standard safety precautions apply.
- Handling : Use appropriate protective gear when handling the compound.
- Storage : Store in a cool, dry place away from incompatible materials.
Future Directions
Research avenues include:
- Biological Activity : Investigate its potential as an enzyme inhibitor or drug candidate.
- Structural Modifications : Explore derivatives for improved properties.
- Pharmacokinetics : Assess absorption, distribution, metabolism, and excretion.
properties
IUPAC Name |
(2S)-2-amino-5-(1-aminoethylideneamino)pentanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2.ClH/c1-5(8)10-4-2-3-6(9)7(11)12;/h6H,2-4,9H2,1H3,(H2,8,10)(H,11,12);1H/t6-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBZSGQTCBWUKL-RGMNGODLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCCC(C(=O)O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NCCC[C@@H](C(=O)O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164539 | |
Record name | L-Ornithine, N5-(1-iminoethyl)-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40164539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-Acetimidamido-2-aminopentanoic acid hydrochloride | |
CAS RN |
150403-88-6 | |
Record name | L-Ornithine, N5-(1-iminoethyl)-, monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150403886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Ornithine, N5-(1-iminoethyl)-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40164539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-N5-(1-Iminoethyl)ornithine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N5-(1-Iminoethyl)-L-ornithine hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QD37Y4XR8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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